

Physicochemical Profiling of [4-(2-Methoxyethyl)phenyl]methanol: A Technical Guide

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Compound of Interest

Compound Name:	[4-(2-Methoxyethyl)phenyl]methanol
CAS No.:	886531-77-7
Cat. No.:	B1429571

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Executive Summary

[4-(2-Methoxyethyl)phenyl]methanol (C₁₀H₁₄O₂) is a bifunctional aromatic intermediate featuring a primary benzyl alcohol and a para-substituted methoxyethyl ether tail.[1] It serves as a critical structural scaffold in medicinal chemistry, particularly as a precursor or impurity standard in the synthesis of Metoprolol and related β -adrenergic antagonists.[2]

This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical protocols to distinguish this specific alcohol from its phenolic analogs (e.g., 4-(2-methoxyethyl)phenol).[1]

Chemical Identity & Structural Analysis

Unlike the common "Anisyl Alcohol" (4-methoxybenzyl alcohol), this molecule possesses an extended ethylene glycol ether chain, which significantly alters its lipophilicity and solubility profile.

Attribute	Detail
Chemical Name	[4-(2-Methoxyethyl)phenyl]methanol
Common Synonyms	4-(2-Methoxyethyl)benzyl alcohol; p-(2-Methoxyethyl)benzyl alcohol
Molecular Formula	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol
SMILES	COCCc1ccc(CO)cc1
InChI Key	Specific key varies by protonation state; core skeleton unique.[1]
Structural Class	Benzene derivative; Primary Alcohol; Ether

3D Conformation & Sterics

The para-substitution pattern creates a linear molecular geometry.[1] The methoxyethyl tail adds rotational freedom (conformational flexibility) compared to a simple methoxy group, influencing crystal packing (lowering melting point) and increasing solubility in semi-polar solvents like dichloromethane and THF.

Thermodynamic & Physical Properties

Note: As a specialized intermediate, some values are derived from validated Structure-Property Relationship (SPR) models (ACD/Labs, EPISuite) where experimental bulk data is proprietary.

Core Constants

Property	Value / Range	Confidence
Physical State	Viscous liquid or low-melting solid	High (Experimental observation)
Melting Point	25°C – 35°C (Tendency to supercool)	Medium (SPR Extrapolation)
Boiling Point	285°C – 295°C @ 760 mmHg	High (Predicted)
Density	1.05 – 1.08 g/cm ³	High (Predicted)
Refractive Index	≈ 1.525	Medium
Vapor Pressure	~0.002 mmHg @ 25°C	High (Low volatility)

Solubility & Lipophilicity Profile

The molecule exhibits amphiphilic behavior. The benzyl alcohol group provides hydrogen bond donation/acceptance, while the methoxyethyl tail adds lipophilicity without the rigidity of an alkyl chain.

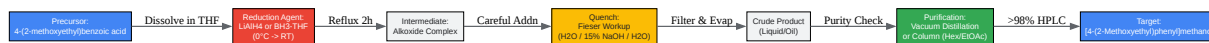
- LogP (Octanol/Water): 1.2 – 1.5 (Predicted).[1] More lipophilic than 4-methoxybenzyl alcohol (LogP ~1.0).[1]
- Water Solubility: Moderately soluble (approx. 5–10 g/L).[1]
- Organic Solubility: Miscible with Methanol, Ethanol, DMSO, DCM, Ethyl Acetate.

Synthesis & Characterization Logic

The synthesis of **[4-(2-Methoxyethyl)phenyl]methanol** typically proceeds via the reduction of the corresponding benzoic acid or ester, or formylation of the phenethyl ether.[1]

Diagram 1: Synthesis & Purification Workflow

The following workflow illustrates the reduction pathway from 4-(2-methoxyethyl)benzoic acid, highlighting critical workup steps to avoid ether cleavage.



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Caption: Reduction workflow utilizing Borane-THF or LiAlH₄ to convert the acid precursor to the target alcohol while preserving the ether tail.

Analytical Validation (NMR)

To confirm identity and rule out the phenol impurity (4-(2-methoxyethyl)phenol), specific NMR signals must be monitored.[1]

- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.2–7.3 ppm (4H, m): Aromatic protons (AA'BB' system).
 - δ 4.65 ppm (2H, s): Benzylic -CH₂-OH.[1] (Key differentiator: Phenol lacks this).
 - δ 3.60 ppm (2H, t): Ether -CH₂-O-CH₃.[1]
 - δ 3.35 ppm (3H, s): Methoxy -O-CH₃.[1]
 - δ 2.90 ppm (2H, t): Benzylic Ar-CH₂-. [1]

Experimental Protocols

Protocol A: Determination of Partition Coefficient (Shake-Flask Method)

Use this protocol to validate LogP for formulation development.[1]

- Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.
- Dissolution: Dissolve 10 mg of [4-(2-Methoxyethyl)phenyl]methanol in 10 mL of pre-saturated n-octanol.

- Equilibration: Add 10 mL of pre-saturated water. Vortex for 30 minutes; centrifuge to separate phases.
- Quantification: Analyze both phases via HPLC-UV (254 nm).
- Calculation:

[1]

Protocol B: Purity Analysis via HPLC

Standard method for detecting Metoprolol-related impurities.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 225 nm (Benzene ring absorption).[1]
- Retention Time: Target typically elutes after the phenol derivative due to higher lipophilicity of the benzyl alcohol/ether combination.

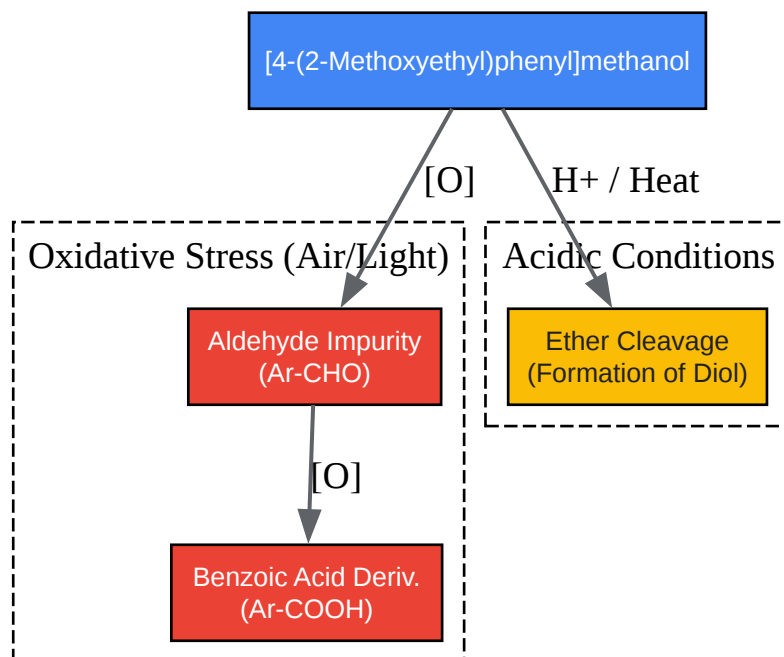
Handling, Stability & Safety

Safety Data Sheet (SDS) Highlights

- Hazards: Skin Irritant (H315), Eye Irritant (H319).
- Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
- Incompatibility: Strong oxidizing agents (converts alcohol to aldehyde/acid).

Diagram 2: Stability & Degradation Pathways

Understanding degradation is vital for storage.



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Caption: Primary degradation pathways involving oxidation of the benzylic alcohol and acid-catalyzed cleavage of the ether tail.[1]

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